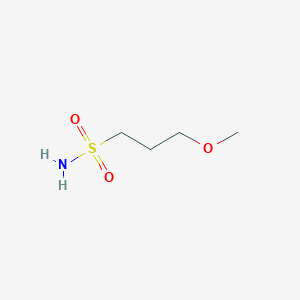
3-Methoxypropane-1-sulfonamide
Vue d'ensemble
Description
3-Methoxypropane-1-sulfonamide is a compound known for its extensive applications in various fields of research and industry. It has a molecular weight of 153.2 .
Synthesis Analysis
The synthesis of this compound involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a greater yield compared to other methods . The most frequent and common method involves a reaction of 3-bromopropanol methyl ether with sodium sulfite in water for 24 hours under heating/reflux conditions .Molecular Structure Analysis
The molecular formula of this compound is C4H11NO3S . The InChI Code is 1S/C4H11NO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) and the InChI key is WCEYYHIMDPOBRD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as density, boiling point, and melting point are not mentioned in the search results .Applications De Recherche Scientifique
Antitumor Activity
Sulfonamides, including derivatives like 3-Methoxypropane-1-sulfonamide, have been explored for their antitumor properties. Studies have shown that certain sulfonamide compounds, due to their structural properties, can act as potent cell cycle inhibitors and have advanced to clinical trials for cancer treatment. These compounds disrupt cellular processes such as tubulin polymerization and can alter gene expression in cancer cells, highlighting their potential as oncolytic agents (Owa et al., 2002).
Antibacterial Properties
Sulfonamides, including variants of this compound, have shown effectiveness against bacterial strains. Research indicates that specific structural modifications in sulfonamides can significantly alter their inhibitory properties against bacteria, suggesting their potential in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Imaging and Diagnostic Applications
The development of Carbon-11 labeled sulfonamide derivatives, including those related to this compound, has been investigated for use in positron emission tomography (PET) imaging. These compounds can penetrate the blood-brain barrier and may be useful in imaging specific brain structures or pathologies, such as the NLRP3 inflammasome, which is implicated in various neurological conditions (Xu et al., 2021).
Mécanisme D'action
3-Methoxypropane-1-sulfonamide: is a sulfonamide compound. Sulfonamides are a class of antibiotics that inhibit bacterial growth. Their primary target is dihydropteroate synthase , an enzyme involved in the synthesis of folic acid (vitamin B9) in bacteria. Folic acid is essential for DNA and RNA production, making it crucial for bacterial growth and replication .
Orientations Futures
Recent advances in innovative electrolyte molecular designs, such as ether, ester, sulfone, sulfonamide, phosphate, and salt, are aimed at overcoming challenges in the field of energy storage . This suggests that 3-Methoxypropane-1-sulfonamide could potentially play a role in future developments in this area .
Propriétés
IUPAC Name |
3-methoxypropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEYYHIMDPOBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926295-50-3 | |
| Record name | 3-methoxypropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)
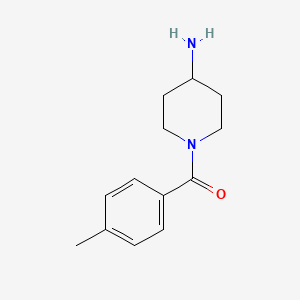
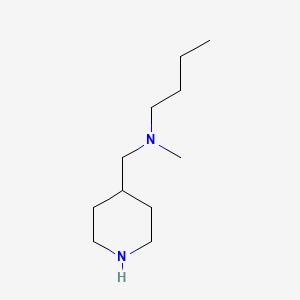

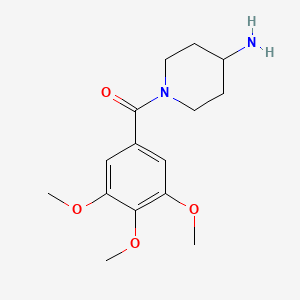

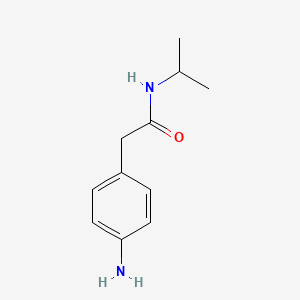
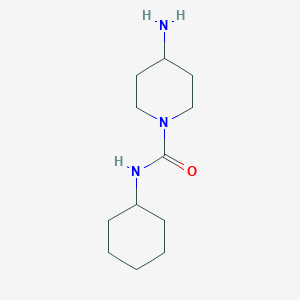
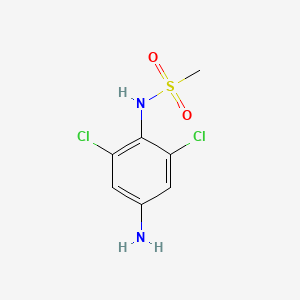
![N-[3-(aminomethyl)phenyl]-3-fluorobenzamide](/img/structure/B3306397.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)
![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)
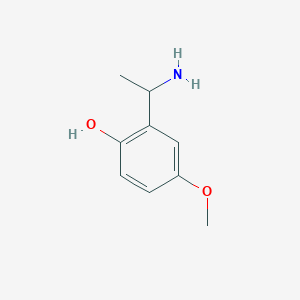
![(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3306414.png)